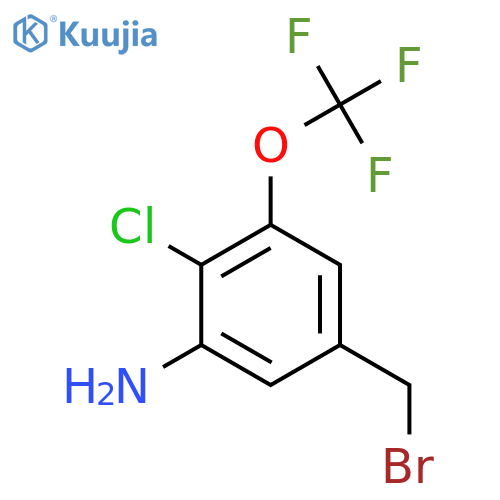

Cas no 1805452-45-2 (3-Amino-4-chloro-5-(trifluoromethoxy)benzyl bromide)

3-Amino-4-chloro-5-(trifluoromethoxy)benzyl bromide 化学的及び物理的性質

名前と識別子

-

- 3-Amino-4-chloro-5-(trifluoromethoxy)benzyl bromide

-

- インチ: 1S/C8H6BrClF3NO/c9-3-4-1-5(14)7(10)6(2-4)15-8(11,12)13/h1-2H,3,14H2

- InChIKey: KQLCBRRANPCOPZ-UHFFFAOYSA-N

- SMILES: BrCC1C=C(C(=C(C=1)OC(F)(F)F)Cl)N

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 217

- XLogP3: 3.6

- トポロジー分子極性表面積: 35.2

3-Amino-4-chloro-5-(trifluoromethoxy)benzyl bromide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013009852-250mg |

3-Amino-4-chloro-5-(trifluoromethoxy)benzyl bromide |

1805452-45-2 | 97% | 250mg |

504.00 USD | 2021-06-25 | |

| Alichem | A013009852-500mg |

3-Amino-4-chloro-5-(trifluoromethoxy)benzyl bromide |

1805452-45-2 | 97% | 500mg |

815.00 USD | 2021-06-25 | |

| Alichem | A013009852-1g |

3-Amino-4-chloro-5-(trifluoromethoxy)benzyl bromide |

1805452-45-2 | 97% | 1g |

1,564.50 USD | 2021-06-25 |

3-Amino-4-chloro-5-(trifluoromethoxy)benzyl bromide 関連文献

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

3-Amino-4-chloro-5-(trifluoromethoxy)benzyl bromideに関する追加情報

3-Amino-4-Chloro-5-(Trifluoromethoxy)Benzyl Bromide: A Comprehensive Overview

3-Amino-4-chloro-5-(trifluoromethoxy)benzyl bromide, with the CAS number 1805452-45-2, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and analytical chemistry. This compound is characterized by its unique structure, which includes an amino group (-NH2), a chlorine atom, and a trifluoromethoxy group (-OCF3) attached to a benzene ring, with a bromine atom on the benzyl position. The combination of these functional groups makes it a versatile building block for various chemical transformations and applications.

The synthesis of 3-amino-4-chloro-5-(trifluoromethoxy)benzyl bromide involves multi-step processes that typically start with the preparation of the corresponding benzene derivative. The introduction of the trifluoromethoxy group is often achieved through nucleophilic aromatic substitution or coupling reactions, while the amino and chlorine substituents are introduced via directed metallation or electrophilic substitution. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact.

One of the most notable applications of this compound is in drug discovery. The presence of multiple functional groups allows for extensive chemical diversity, making it an ideal candidate for exploring novel bioactive molecules. For instance, the trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, while the amino group can act as a hydrogen bond donor or serve as a site for further functionalization. Recent studies have demonstrated its potential in targeting various therapeutic areas, including cancer, inflammation, and infectious diseases.

In addition to its role in pharmaceuticals, 3-amino-4-chloro-5-(trifluoromethoxy)benzyl bromide has found applications in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as in the development of new semiconductors or light-emitting materials. Researchers have also explored its utility in polymer chemistry, where it can serve as a monomer or cross-linking agent to create advanced materials with tailored properties.

The physical and chemical properties of this compound are equally fascinating. Its melting point, boiling point, and solubility characteristics are well-documented and have been optimized for various industrial applications. Recent studies have also investigated its photophysical properties, revealing potential uses in fluorescence sensing and imaging technologies.

In terms of safety and handling, 3-amino-4-chloro-5-(trifluoromethoxy)benzyl bromide must be treated with care due to its reactive nature. Proper storage conditions and handling protocols are essential to ensure both user safety and product stability. Despite these considerations, its benefits far outweigh its challenges, making it a valuable asset in modern chemistry.

In conclusion, 3-amino-4-chloro-5-(trifluoromethoxy)benzyl bromide stands out as a multifaceted compound with immense potential across diverse scientific disciplines. As research continues to uncover new applications and improve synthetic methodologies, this compound will undoubtedly play an increasingly important role in advancing technological and medical innovations.

1805452-45-2 (3-Amino-4-chloro-5-(trifluoromethoxy)benzyl bromide) Related Products

- 2228739-33-9(2-{2-4-(trifluoromethyl)phenylphenyl}azetidine)

- 1797043-58-3(N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine)

- 1005301-11-0(3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)

- 1361654-19-4(3-Hydroxy-4,2',4',6'-tetrachlorobiphenyl)

- 566158-79-0(2-(2-methylpyridin-4-yl)propan-2-amine)

- 2172245-58-6(4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acid)

- 145017-83-0(ω-Agatoxin IVA)

- 20884-63-3(2-(isopropylsulfonyl)benzoic Acid)

- 1109791-90-3(3-Bromo-4-methoxyphenylboronic acid)

- 1805966-30-6(5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)